2,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
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Overview
Description
2,5-DIMETHYL-N~1~-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features both indole and benzenesulfonamide moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The presence of the benzenesulfonamide group further enhances its potential for various applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-N~1~-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions . The resulting indole derivative is then subjected to sulfonation using sulfonyl chlorides in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-N~1~-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, nitrating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2,5-DIMETHYL-N~1~-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-N~1~-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The benzenesulfonamide group may enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Sulfanilamide: A sulfonamide antibiotic with a similar benzenesulfonamide group.
Uniqueness
2,5-DIMETHYL-N~1~-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE is unique due to its combination of indole and benzenesulfonamide moieties, which confer distinct chemical and biological properties . This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H22N2O2S |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
2,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H22N2O2S/c1-13-5-7-18-17(10-13)16(12-20-18)8-9-21-24(22,23)19-11-14(2)4-6-15(19)3/h4-7,10-12,20-21H,8-9H2,1-3H3 |
InChI Key |
NNJRNNYFDBPCBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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